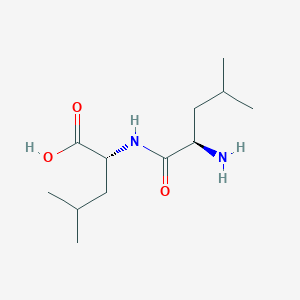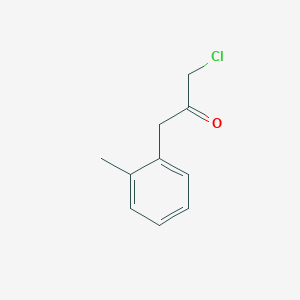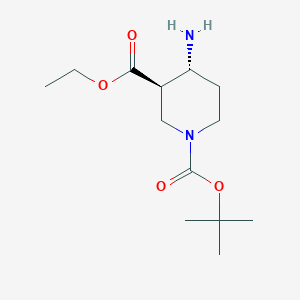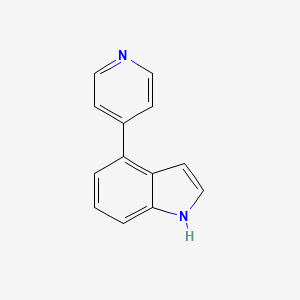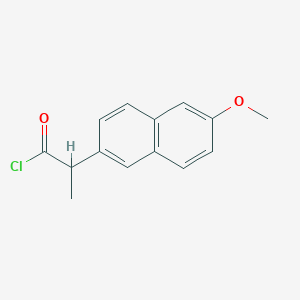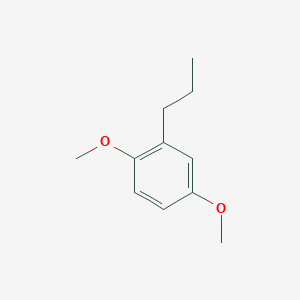
1,4-Dimethoxy-2-propylbenzene
Descripción general
Descripción
1,4-Dimethoxy-2-propylbenzene is a chemical compound with the molecular formula C11H16O2 . It has an average mass of 180.243 Da and a monoisotopic mass of 180.115036 Da .
Synthesis Analysis
The synthesis of 1,4-Dimethoxy-2-propylbenzene from hydroquinone involves the use of other reagents . A common method for the synthesis of such compounds is the Friedel-Crafts acylation, which is a reaction used for the preparation of ketone by adding an acyl group to the aromatic ring . This reaction uses a Lewis acid (AlCl3) as a catalyst .Molecular Structure Analysis
The molecular structure of 1,4-Dimethoxy-2-propylbenzene consists of an aromatic benzene ring with two methoxy groups (-OCH3) attached at the 1 and 4 positions and a propyl group (-CH2CH2CH3) attached at the 2 position .Chemical Reactions Analysis
The chemical reactions of 1,4-Dimethoxy-2-propylbenzene are likely to be similar to those of other aromatic compounds. For instance, it can undergo electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at the carbon atoms of the aromatic ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .Aplicaciones Científicas De Investigación
Electrochemical Aromatic Chlorination
1,4-Dimethoxy-2-propylbenzene and its derivatives exhibit distinct pathways in electrophilic and anodic chlorination, highlighting mechanistic differences. Anodic chlorination results in unique chlorination products without the replacement of the tert-butyl group, showcasing its potential in selective organic synthesis and electrochemical applications (Appelbaum et al., 2001).
Energy Storage Technologies
Derivatives of 1,4-Dimethoxybenzene, including 1,4-Dimethoxy-2-propylbenzene, are explored as catholytes in non-aqueous redox flow batteries. These derivatives exhibit high chemical stability and open-circuit potentials, essential for efficient energy storage solutions. Bicyclic substitutions have been shown to improve solubility and chemical stability, contributing to longer-lasting battery systems (Zhang et al., 2017).
Organic Synthesis and Medical Intermediates
1,4-Dimethoxy-2-propylbenzene serves as a precursor in synthesizing complex organic molecules and medical intermediates. Techniques such as sulfonyl chloration and Vilsmeier reaction are used to prepare molecules with applications in treating psychotic disorders. This demonstrates the compound's versatility in synthesizing biologically active molecules (Zhimin, 2003).
Advanced Material Synthesis
The compound's derivatives are instrumental in synthesizing novel polymer materials through C-H polyaddition with unconjugated dienes. This process yields materials with alternating dimethoxyarene and hydrocarbon motifs, difficult to achieve through conventional synthesis methods. Such advancements open new avenues in material science for creating innovative polymers with specific properties (Shi et al., 2016).
Overcharge Protection in Lithium-Ion Batteries
Investigations into tert-butyl- and methoxy-substituted benzene derivatives, including 1,4-Dimethoxy-2-propylbenzene, have identified their potential as redox shuttle additives for lithium-ion batteries. These additives provide crucial overcharge protection, enhancing battery safety and longevity. The structure-activity relationship studies help optimize these compounds for effective use in commercial battery applications (Wang et al., 2008).
Safety and Hazards
According to the safety data sheet, 1,4-Dimethoxy-2-propylbenzene is harmful to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used .
Propiedades
IUPAC Name |
1,4-dimethoxy-2-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMRIBDHNHEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2-propylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



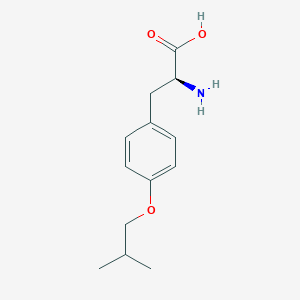



![N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3133350.png)
